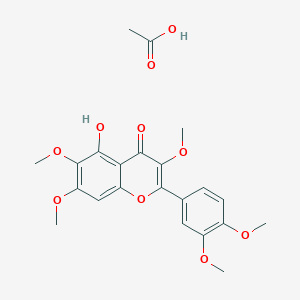
Flavone, 5-hydroxy-3,3',4',6,7-pentamethoxy-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate is a polymethoxyflavone compound. Flavones are a class of flavonoids, which are polyphenolic compounds known for their antioxidant properties. This specific compound has been isolated from various plant sources and has shown potential in various biological activities, including anti-allergic and antioxidant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate typically involves the methylation of hydroxyl groups on the flavone backbone. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction conditions often require refluxing the mixture in an appropriate solvent like acetone or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar methylation processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxylated flavones.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying the reactivity of polymethoxyflavones.
Industry: Could be used in the development of antioxidant formulations for food and cosmetic products.
Mécanisme D'action
The mechanism of action of flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: Another polymethoxyflavone with similar antioxidant properties.
3,5,7,3’,4’-Pentamethoxyflavone: Known for its role in adipocyte differentiation.
Uniqueness
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other polymethoxyflavones.
Propriétés
Formule moléculaire |
C22H24O10 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
acetic acid;2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O8.C2H4O2/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21;1-2(3)4/h6-9,21H,1-5H3;1H3,(H,3,4) |
Clé InChI |
WGEPHDGANROWCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)
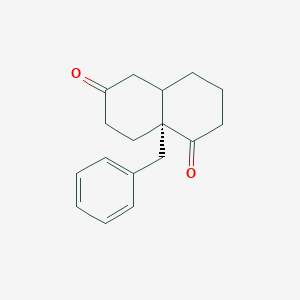


![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)
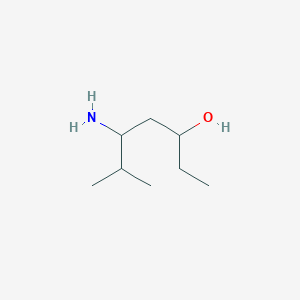
![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
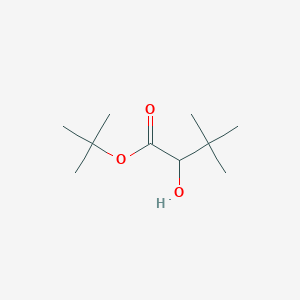
![7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)
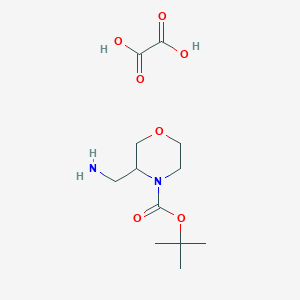
![2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B14786862.png)
